molecular formula C7H16N2 B12451358 2-Ethyl-6-methylpiperazine

2-Ethyl-6-methylpiperazine

Cat. No.: B12451358
M. Wt: 128.22 g/mol
InChI Key: WWMALGPGDWZHRB-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Ring Systems in Organic Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4). This structural motif is a cornerstone in medicinal chemistry and organic synthesis. nih.gov Piperazine is recognized as the third most common nitrogen-containing heterocycle found in drug discovery, following pyridine (B92270) and piperidine. rsc.orgacs.org The presence of the two nitrogen atoms imparts a unique set of properties to the piperazine scaffold. These nitrogens can act as hydrogen bond donors and acceptors, which often leads to improved aqueous solubility and bioavailability of molecules containing this ring system. acs.orgsolubilityofthings.com

Structurally, the piperazine ring typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. The two nitrogen atoms provide sites for substitution, allowing for the modulation of a molecule's physicochemical properties and biological activity. This versatility has established piperazine as a "privileged structure" in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds across a range of therapeutic areas. rsc.org

Importance of Alkyl-Substituted Piperazines in Synthetic Methodologies

While the piperazine scaffold is a common feature in pharmaceuticals, the vast majority of these drugs feature substitutions only at the one or both of the nitrogen atoms. rsc.orgresearchgate.net The introduction of substituents, particularly alkyl groups, onto the carbon backbone of the piperazine ring represents a more advanced and challenging area of synthetic chemistry. nih.gov Such C-alkylation significantly expands the structural diversity of piperazine derivatives, allowing for fine-tuning of their three-dimensional shape, lipophilicity, and metabolic stability.

The development of synthetic methods to create carbon-substituted piperazines, especially in an asymmetric fashion, is a key focus of modern organic chemistry. researchgate.net The synthesis of unsymmetrically substituted piperazines, such as those with different alkyl groups at the C2 and C6 positions, presents a considerable challenge. It requires precise control over regioselectivity and stereoselectivity to obtain the desired isomer. nih.govnih.govnih.gov Recent advances in catalysis have led to novel methods for the stereoselective synthesis of these complex structures. For instance, palladium-catalyzed reactions have been developed to selectively produce either cis or trans 2,6-disubstituted piperazines, which is crucial as the stereochemical arrangement of the substituents can dramatically alter biological activity. nih.govorganic-chemistry.orgnih.gov

Research Trajectories of 2-Ethyl-6-methylpiperazine within Heterocyclic Chemistry

This compound is an unsymmetrically C-substituted piperazine that embodies the synthetic challenges and potential utility of this compound class. Its structure contains two stereocenters at the C2 and C6 positions, giving rise to stereoisomers (cis and trans). The specific properties of this compound are directly linked to its isomeric form.

Physicochemical Properties of this compound and Its Isomers
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound (racemic mixture)32736-19-9 bldpharm.comC7H16N2 bldpharm.com128.22 bldpharm.com
(2R,6S)-2-Ethyl-6-methylpiperazine (trans)2031242-31-4 bldpharm.comC7H16N2128.22
rel-(2R,6S)-2-Ethyl-6-methylpiperazine (racemic trans)2307782-39-2C7H16N2128.22
(2R,6S)-2-Ethyl-6-methylpiperazine dihydrochloride2891580-04-2C7H18Cl2N2201.14

While specific research focused exclusively on this compound is limited, its research trajectory can be understood through the lens of modern synthetic strategies for 2,6-disubstituted piperazines. The synthesis of specific stereoisomers of this compound is a topic of significant academic and industrial interest.

Modern Catalytic Methods for Stereoselective Synthesis of 2,6-Disubstituted Piperazines
Synthetic MethodCatalyst SystemKey FeaturesTypical Stereochemical OutcomeReference
Intramolecular HydroaminationPalladium-based catalystCyclization of aminoalkenes derived from amino acids.Favors trans-isomers. nih.govorganic-chemistry.org
CarboaminationPalladium-based catalystReaction of N-allyl-1,2-diamines with aryl or alkenyl halides.Favors cis-isomers. nih.govnih.gov

These advanced synthetic routes provide pathways to access specific isomers of compounds like this compound. The research trajectory for this compound is therefore positioned as a valuable chiral building block for the synthesis of more complex molecules. A closely related compound, (S)-1-Ethyl-2-methylpiperazine, is documented as a key intermediate in the synthesis of drugs targeting neurological disorders. smolecule.com This suggests a potential research path for this compound as a precursor in medicinal chemistry, where the specific arrangement of the ethyl and methyl groups can be leveraged to achieve desired interactions with biological targets. smolecule.com Its utility lies in its potential for incorporation into larger molecules to explore new chemical space and develop novel therapeutic agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2-ethyl-6-methylpiperazine

InChI

InChI=1S/C7H16N2/c1-3-7-5-8-4-6(2)9-7/h6-9H,3-5H2,1-2H3

InChI Key

WWMALGPGDWZHRB-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(N1)C

Origin of Product

United States

Advanced Spectroscopic and Diffraction Based Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR provides information about the number of different types of hydrogen atoms in a molecule and their electronic environments. Key parameters in a ¹H NMR spectrum are:

Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the proton. Protons near electronegative atoms or groups are "deshielded" and appear at a higher chemical shift (further downfield).

Integration: The area under a signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), which reveals the number of neighboring protons.

For 2-Ethyl-6-methylpiperazine, one would expect to see distinct signals for the protons on the ethyl group, the methyl group, the piperazine (B1678402) ring methine protons (CH), and the piperazine ring methylene (B1212753) protons (CH₂). The N-H protons of the piperazine ring would also produce signals, which can sometimes be broad.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal. Due to the low natural abundance of the ¹³C isotope, proton-carbon coupling is typically decoupled, resulting in a spectrum where each signal appears as a single line. The chemical shift of each signal indicates the type of carbon (e.g., aliphatic, adjacent to a nitrogen atom). For this compound, distinct signals would be expected for the two carbons of the ethyl group, the methyl carbon, and the four unique carbons of the piperazine ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR techniques provide correlational information between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to identify adjacent protons and map out spin systems within the molecule, such as the protons within the ethyl group and their connection to the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. It is particularly useful for connecting different fragments of a molecule and identifying quaternary carbons (carbons with no attached protons).

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy measures the vibrational energies of molecules. The frequencies of these vibrations are specific to the types of bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific peaks in the spectrum correspond to the vibrations of particular bonds. For this compound, characteristic absorption bands would include:

N-H stretching: Typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretches from the methyl, ethyl, and piperazine ring groups would appear just below 3000 cm⁻¹.

C-H bending: Vibrations for CH₂ and CH₃ groups would be seen in the 1350-1470 cm⁻¹ range.

C-N stretching: These vibrations typically occur in the fingerprint region, between 1000 and 1300 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy of the scattered photons. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR absorptions. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the C-C backbone and the symmetric vibrations of the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, making it an invaluable tool in the identification of unknown compounds and in the verification of synthesized molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in a mixture.

In the context of this compound, a GC-MS analysis would first separate the compound from any impurities based on its volatility and interaction with the GC column. Following separation, the compound would be ionized, typically by electron ionization (EI), and the resulting mass spectrum would be recorded. This spectrum serves as a molecular fingerprint, characterized by a parent molecular ion peak and a series of fragment ion peaks.

While a specific GC-MS analysis for this compound is not detailed in the provided results, methods for the GC analysis of related piperazine derivatives have been developed. For instance, a GC method for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances has been established. researchgate.nettsijournals.com This method utilizes a DB-17 column with helium as the carrier gas and flame ionization detection. researchgate.nettsijournals.com Such a method could be adapted for the analysis of this compound.

The mass spectrum of a related compound, 2-methylpiperazine, is available and shows a molecular weight of 100.1622. nist.gov The fragmentation pattern of this compound would be expected to follow general principles of amine fragmentation, including alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org The presence of the ethyl and methyl groups would lead to characteristic fragmentation patterns, such as the loss of a methyl radical (M-15) or an ethyl radical (M-29). youtube.commiamioh.edu

X-ray Diffraction Studies for Solid-State Structure (Inferential from related compounds)

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, the three-dimensional arrangement of atoms can be elucidated.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most detailed and unambiguous determination of a compound's solid-state structure, including bond lengths, bond angles, and conformational information. Although a single-crystal X-ray structure of this compound is not available in the provided search results, studies on related substituted piperazines offer valuable insights into the likely conformation and crystal packing.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to analyze the purity of a crystalline sample. The PXRD pattern is a fingerprint of a specific crystalline solid. While a reference PXRD pattern for this compound is not found in the search results, the technique is widely applied to characterize piperazine-containing compounds. researchgate.net

PXRD is a powerful tool for identifying the solid states of compounds and can be used to distinguish between different polymorphs (different crystalline forms of the same compound). researchgate.net For instance, PXRD has been used to characterize cocrystals of genistein (B1671435) and piperazine. researchgate.net The technique is also employed in the pharmaceutical industry to characterize active pharmaceutical ingredients containing piperazine moieties, such as alectinib (B1194254) hydrochloride, where different polymorphic forms have been identified based on their powder diffraction patterns. mdpi.com Analysis of arylpiperazine derivatives using PXRD has also been reported. researchgate.net Should different crystalline forms of this compound be prepared, PXRD would be an essential tool for their characterization.

Computational and Theoretical Chemistry of 2 Ethyl 6 Methylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are employed to determine the optimized ground state geometry of 2-Ethyl-6-methylpiperazine. The choice of functional and basis set is crucial for obtaining reliable results. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive basis set for higher accuracy.

These calculations would reveal the preferred chair conformation of the piperazine (B1678402) ring, which is analogous to cyclohexane. The positions of the ethyl and methyl substituents (axial or equatorial) on the cis and trans isomers would be determined, and their relative stabilities can be calculated. It is generally expected that the diequatorial conformation of the trans isomer would be the most stable due to the minimization of steric hindrance.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of trans-2-Ethyl-6-methylpiperazine (diequatorial) calculated at the B3LYP/6-31G(d,p) level.

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.465N1-C2-C3110.5
C2-C(ethyl)1.538C2-N1-C6112.0
C6-N11.465N1-C6-C(methyl)111.8
C6-C(methyl)1.535H-N1-C2109.5
C-C (ethyl)1.540C-C-H (ethyl)109.5
C-H (avg)1.090C-C-H (methyl)109.5

Note: The data in this table is illustrative and based on typical values for similar substituted piperazines.

For a more rigorous investigation of the electronic structure, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can be employed. While computationally more demanding than DFT, these methods provide a more systematic approach to approximating the exact solution of the Schrödinger equation.

These calculations would provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

Table 2: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Selected Interactions in this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1σ(C2-C3)2.5
LP(1) N1σ(C6-C5)2.5
σ(C2-H)σ(N1-C6)1.8
σ(C6-H)σ(N1-C2)1.8

Note: The data in this table is illustrative. E(2) represents the stabilization energy of the hyperconjugative interaction.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red) around the nitrogen atoms, corresponding to their lone pairs of electrons. These regions are the most likely sites for protonation and interaction with electrophiles. The regions around the hydrogen atoms would exhibit positive electrostatic potential (typically colored blue), indicating their susceptibility to nucleophilic attack. The ethyl and methyl groups would present regions of relatively neutral potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energetics of this compound Isomers

This compound can exist as cis and trans diastereomers, each with multiple possible conformations. The piperazine ring typically adopts a chair conformation to minimize angular and torsional strain. The ethyl and methyl substituents can be in either axial or equatorial positions.

A systematic conformational analysis would involve scanning the potential energy surface by rotating the substituents and exploring the ring puckering. The relative energies of the different conformers (e.g., trans-diequatorial, trans-diaxial, trans-axial-equatorial, and the various cis conformers) would be calculated. It is expected that the trans isomer with both the ethyl and methyl groups in the equatorial position would be the most stable conformer due to the avoidance of 1,3-diaxial interactions. The energy differences between the conformers provide insights into the conformational flexibility of the molecule at different temperatures.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

For this compound, the vibrational frequencies can be calculated using DFT. The resulting theoretical infrared (IR) and Raman spectra can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation and conformational analysis of the different isomers.

Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which can predict the UV-Vis absorption spectrum. This provides information about the electronic excitations within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of trans-2-Ethyl-6-methylpiperazine.

Spectroscopic PropertyPredicted Value
Key IR Frequency (N-H stretch)~3300 cm⁻¹
¹H NMR Chemical Shift (N-H)~1.5-2.5 ppm
¹³C NMR Chemical Shift (C2/C6)~50-60 ppm
UV-Vis λmax~200-220 nm

Note: These are estimated values based on typical ranges for similar compounds.

Theoretical Vibrational Spectra Prediction

The prediction of vibrational spectra for molecules like this compound is commonly performed using quantum chemical calculations, particularly Density Functional Theory (DFT). These calculations allow for the determination of the frequencies and intensities of the fundamental vibrational modes of the molecule in its ground electronic state. The process typically involves optimizing the molecular geometry to find the lowest energy conformation, followed by the calculation of the harmonic vibrational frequencies.

These theoretical frequencies are often scaled by an empirical factor to better match experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. The scaling accounts for the approximations inherent in the theoretical methods and the effects of the experimental environment.

Table 1: Predicted Vibrational Frequencies for a Hypothetical this compound Molecule

Vibrational ModePredicted Frequency (cm⁻¹) (Unscaled)Predicted Frequency (cm⁻¹) (Scaled)Expected Intensity
N-H Stretch3500 - 33003360 - 3168Medium - Strong
C-H Stretch (Aliphatic)3000 - 28502880 - 2736Strong
N-H Bend1650 - 15801584 - 1517Medium
CH₂ Scissoring1480 - 14401421 - 1382Medium
C-N Stretch1250 - 10201200 - 979Medium - Strong
Ring Puckering< 400< 384Weak

Note: This table is illustrative and based on typical frequency ranges for similar functional groups and molecular structures. The scaled frequencies are estimated using a general scaling factor of 0.96.

Computational NMR Chemical Shift Prediction

Computational methods, particularly DFT in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. mdpi.com This approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (TMS).

While specific computational NMR data for this compound is not available, studies on various substituted piperazines have demonstrated the utility of these predictive methods in assigning experimental spectra and understanding conformational behavior in solution. nih.govresearchgate.net

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for a Hypothetical this compound Molecule

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2 (Ethyl-substituted)~55 - 60~2.8 - 3.2
C3, C5~45 - 50~2.5 - 2.9
C6 (Methyl-substituted)~50 - 55~2.7 - 3.1
Ethyl-CH₂~25 - 30~1.4 - 1.8
Ethyl-CH₃~10 - 15~0.8 - 1.2
Methyl-CH₃~15 - 20~1.0 - 1.4
N1-H, N4-HN/A~1.5 - 2.5 (broad)

Note: This table provides estimated chemical shift ranges based on known values for similar piperazine derivatives. Actual values will depend on the specific conformation, solvent, and computational methodology.

Reactivity and Mechanistic Predictions

Computational chemistry offers significant predictive power in understanding the reactivity and reaction mechanisms of molecules. For this compound, theoretical models can be employed to investigate protonation equilibria and to model the transition states of various chemical reactions.

Protonation Equilibria and pKa Predictions

The basicity of piperazine and its derivatives is a key aspect of their chemical reactivity. The pKa values, which quantify the acidity of the conjugate acids, can be predicted using computational methods. These calculations typically involve computing the Gibbs free energy change for the protonation reaction in a solvent, often using a combination of gas-phase quantum mechanical calculations and a continuum solvation model.

Studies on a range of substituted piperazines have shown that the pKa is influenced by the nature and position of the substituents. For example, the addition of a methyl group to the piperazine ring has been shown to lower the pKa due to steric hindrance. uregina.ca It is expected that the ethyl and methyl groups in this compound would similarly influence its basicity.

Experimental data for related compounds can provide a benchmark for theoretical predictions. For instance, the experimental pKa1 and pKa2 values for 2-methylpiperazine at 298 K are approximately 9.57 and 5.27, respectively. uregina.cauregina.ca Computational studies on N-methyl piperazine have also explored the tautomeric protonation at the secondary versus the tertiary nitrogen, highlighting the complex interplay of electronic and solvation effects. nih.gov

Table 3: Comparison of Experimental pKa Values for Piperazine and Substituted Piperazines at 298 K

CompoundpKa1pKa2Reference
Piperazine9.735.35 uregina.ca
2-Methylpiperazine9.575.27 (est.) uregina.ca
1-Ethylpiperazine9.20- uregina.ca
1-Methylpiperazine9.14- uregina.ca

Based on these trends, it can be predicted that the pKa1 of this compound will be slightly lower than that of piperazine and 2-methylpiperazine due to the presence of two alkyl substituents.

Transition State Modeling for Reaction Pathways

Transition state theory is a fundamental concept used to understand the rates of chemical reactions. wikipedia.org Computational modeling allows for the localization of transition state structures on a potential energy surface, which are the high-energy intermediates that connect reactants and products. By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction can be determined, providing insight into the reaction kinetics.

While specific transition state modeling for reactions of this compound is not documented, computational studies on the reactions of piperazine with other molecules, such as CO₂ and OH radicals, have been performed. researchgate.netacs.org These studies elucidate the reaction mechanisms, including the formation of zwitterionic intermediates and the subsequent reaction steps. For example, the reaction of piperazine with the OH radical has been shown to proceed via both C-H and N-H abstraction, and the branching ratios have been determined through a combination of experimental and computational approaches. acs.org

The development of machine learning models is also emerging as a rapid method for predicting transition state structures, which could be applied to reactions involving this compound in the future. mit.edu These computational approaches are invaluable for understanding the detailed mechanistic pathways of chemical transformations.

Chemical Reactivity and Reaction Mechanisms Involving 2 Ethyl 6 Methylpiperazine

Nucleophilic Reactivity of Nitrogen Centers

The nitrogen atoms in 2-ethyl-6-methylpiperazine possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows the compound to participate in a variety of chemical transformations. The piperazine (B1678402) moiety is a common structural motif in many biologically active compounds, and its derivatives are often synthesized through reactions exploiting the nucleophilic character of the nitrogen atoms. nih.gov

The reactivity of the nitrogen centers can be influenced by the steric hindrance imposed by the adjacent ethyl and methyl groups. nih.gov These alkyl groups can impede the approach of electrophiles to the nitrogen atoms, potentially slowing down reaction rates compared to less substituted piperazines.

Common nucleophilic reactions involving piperazine derivatives include:

Alkylation: The nitrogen atoms can be alkylated by reacting with alkyl halides or other alkylating agents. This is a fundamental method for preparing N-substituted piperazines. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylpiperazines. This reaction is often employed in the synthesis of pharmaceuticals.

Michael Addition: As strong nucleophiles, piperazines can undergo Michael addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: this compound can react with aldehydes and ketones in the presence of a reducing agent to form N-alkylated products.

The presence of two nitrogen atoms allows for both mono- and di-substitution, depending on the reaction stoichiometry and conditions. The relative reactivity of the two nitrogen atoms in unsymmetrically substituted piperazines can be influenced by the electronic and steric environment of each nitrogen.

Electrophilic Substitution on the Piperazine Ring (if applicable for C-H activation)

Direct electrophilic substitution on the carbon atoms of the piperazine ring through C-H activation is not a commonly reported reaction pathway for this compound under typical electrophilic aromatic substitution conditions. The piperazine ring is a saturated heterocyclic system and lacks the π-electron system that facilitates such reactions in aromatic compounds. While C-H activation is a significant area of research in organic synthesis, its application to simple saturated heterocycles like piperazine is not as prevalent as for other substrates.

Oxidation-Reduction Chemistry of this compound

The nitrogen atoms in this compound are susceptible to oxidation. The study of the oxidation of piperazine and its derivatives provides insight into the redox chemistry of this class of compounds.

Kinetic parameters for the oxidation of related piperazine derivatives are presented in the table below. It is important to note that this data is for N-substituted piperazines and not C-substituted ones like this compound. However, it illustrates the general trend of reactivity in this class of compounds.

Substratek' x 10⁻⁴ s⁻¹ (at 303 K)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹)
Piperazine2.1865.4-92.393.1
1-Methylpiperazine3.9058.9-114.293.5
1-Ethylpiperazine6.0055.4-124.693.2
Data from the oxidation by bromamine-T in an acidic medium. nih.gov

Mechanistic studies of piperazine oxidation suggest that the reaction proceeds through the formation of an intermediate complex between the piperazine and the oxidizing agent. nih.gov In the case of oxidation by bromamine-T, the proposed mechanism involves the deprotonation of the piperazine substrate followed by the rate-determining step where the oxidant attacks the nitrogen atom. nih.gov This leads to the formation of a transient intermediate which then decomposes to the final oxidation products, typically the corresponding N-oxides. ias.ac.in

The reaction mechanism is often influenced by the pH of the medium. nih.gov For instance, in acidic conditions, the piperazine can be protonated, which can affect its reactivity towards the oxidant. nih.gov Theoretical studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals indicate that H-abstraction occurs predominantly from the C-H bonds rather than the N-H bonds.

Cycloaddition Reactions and Annulation Pathways

The saturated piperazine ring of this compound does not typically participate directly in cycloaddition reactions as a diene or dienophile due to the absence of a conjugated π-system. libretexts.org However, molecules containing a piperazine moiety as a substituent can undergo cycloaddition reactions. mdpi.com In such cases, the piperazine ring would be an appendage to the reacting system and would not be directly involved in the bond-forming events of the cycloaddition.

For example, a molecule with a vinyl group attached to one of the piperazine nitrogens could potentially act as a dienophile in a Diels-Alder reaction. Similarly, a piperazine derivative could be part of a larger molecule that undergoes an intramolecular cycloaddition. mdpi.com However, specific examples involving this compound in such reactions are not prominently featured in the scientific literature.

Catalytic Transformations Utilizing this compound (as a substrate or component)

Piperazine derivatives have been utilized in the field of catalysis, often as ligands for transition metals. The nitrogen atoms of the piperazine ring can coordinate to a metal center, and the substituents on the piperazine ring can be tailored to influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity.

For instance, chiral disubstituted piperazines have been employed in the synthesis of catalysts for asymmetric reactions. nih.gov While there is a broad scope for the use of piperazine derivatives in catalysis, specific applications of this compound as a ligand or a substrate in catalytic transformations are not extensively documented. The synthesis of piperazine derivatives can itself be achieved through catalytic methods, such as the photocatalytic cyclization of suitable precursors. iitm.ac.in

Applications of 2 Ethyl 6 Methylpiperazine in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block or Synthon in Complex Molecule Synthesis

Chiral building blocks are crucial in modern drug discovery, as the stereochemistry of a molecule often dictates its pharmacological activity. enamine.net Piperazines substituted at the 2- and 6-positions, such as 2-Ethyl-6-methylpiperazine, possess defined stereocenters that make them valuable synthons for creating enantiomerically pure, complex molecules. The synthesis of such chiral piperazines can be achieved through modular and diastereoselective methods, often starting from readily available chiral amino acids. sci-hub.senih.gov This approach allows for the controlled preparation of specific stereoisomers (e.g., (2R,6S), (2S,6R), etc.), which can then be used as scaffolds in parallel library synthesis for drug discovery programs. sci-hub.seresearchgate.net The presence of both an ethyl and a methyl group provides differential steric and electronic properties that can be exploited in designing interactions with biological targets.

The this compound framework serves as a versatile precursor for the synthesis of other nitrogen-containing heterocyclic systems. The secondary amines within the piperazine (B1678402) ring can be readily functionalized or participate in ring-forming reactions. For instance, vicinal diamines on a solid support, which can be cyclized to form piperazine derivatives, can also be treated with reagents like cyanogen (B1215507) bromide or carbonyl diimidazole to generate more complex polycyclic guanidines or cyclic ureas, respectively. mdpi.com The piperazine core can be a foundational element for creating diketopiperazines, which are common motifs in natural products and pharmacologically active compounds. mdpi.com By leveraging the existing stereocenters of this compound, new, complex heterocyclic structures can be synthesized with high stereochemical control.

A key application of disubstituted piperazines is their incorporation into rigid, multicyclic scaffolds designed to orient pharmacophoric elements in a precise three-dimensional arrangement. researchgate.net By creating bridges across the 2- and 6-positions of the piperazine ring, conformationally restricted bicyclic systems can be synthesized. nih.govnih.gov This strategy is employed to reduce the conformational flexibility of a molecule, which can lead to increased binding affinity and selectivity for a biological target. The synthesis often begins with a piperazine-2,6-dione (B107378) intermediate, which is then subjected to cyclization reactions to form bridged structures like 3,8-diazabicyclo[3.2.1]octanes or 3,9-diazabicyclo[3.3.1]nonanes. researchgate.netnih.gov The use of a chiral starting material like this compound would allow for the creation of these complex, bridged architectures as single enantiomers, which is highly desirable in medicinal chemistry.

Ligand Chemistry and Coordination Complexes

The two nitrogen atoms in the piperazine ring are Lewis bases, making piperazine and its derivatives effective ligands for coordinating with metal ions. biointerfaceresearch.com These nitrogen atoms can act as donor sites to form stable coordination complexes, particularly with transition metals. The specific substituents on the piperazine ring, such as the ethyl and methyl groups in this compound, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its stability, reactivity, and physical properties.

While direct synthesis of Metal-Organic Frameworks (MOFs) using this compound as the primary linker is not widely documented, the functionalization of MOFs with piperazine groups has been shown to significantly enhance their material properties. In one example, a MOF analogous to MOF-505, named NJU-Bai 19, was functionalized with piperazine rings. rsc.org This modification resulted in a notable increase in its methane (B114726) storage capacity. rsc.org The piperazine-functionalized MOF achieved a volumetric methane uptake of 246.4 cm³ (STP) cm⁻³ at 65 bar and room temperature, which is a significant enhancement compared to the unfunctionalized analogue. rsc.org This demonstrates that incorporating a functional group like a disubstituted piperazine into the pores of a MOF can create favorable interactions and improve performance in applications such as gas storage.

Methane Storage Capacity of Piperazine-Functionalized MOF
MaterialFunctional GroupVolumetric Methane Uptake (cm³ cm⁻³, 65 bar, RT)Working Capacity (cm³ cm⁻³, 65-5 bar)
NJU-Bai 19Piperazine246.4185
NOTT-101 (Analogue)None-174

Data derived from a study on a piperazine-functionalized MOF, illustrating the potential role for substituted piperazines. rsc.org

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic molecules linked by strong covalent bonds. Piperazine has been successfully used as a linker in the synthesis of novel COFs. In one study, a piperazine-linked COF was synthesized through a nucleophilic substitution reaction between octaminophthalocyanines and hexadecafluorophthalocyanines. researchgate.netnih.gov These two-dimensional frameworks form ordered columns and one-dimensional channels. researchgate.net A key feature of these piperazine-linked COFs is their high electrical conductivity, attributed to the neatly arranged phthalocyanine (B1677752) columns and radicals generated on the piperazine linkages. researchgate.netnih.gov The use of a substituted piperazine like this compound could offer a way to tune the stacking and electronic properties of such conductive COFs.

Properties of a Piperazine-Linked Conductive COF
PropertyValue (Pellet Sample)Value (Film Sample)
Electrical Conductivity2.72 S m⁻¹12.7 S m⁻¹
Carrier Mobility35.4 cm² V⁻¹ s⁻¹

Data for a piperazine-linked COF, demonstrating the utility of the piperazine linkage in creating functional materials. nih.gov

Substituted piperazines can act as bidentate ligands, chelating to a single metal center through both nitrogen atoms, or as bridging ligands that link two or more metal centers. This ability allows them to form a wide variety of coordination complexes with transition metals such as copper(II), cobalt(II), and zinc(II). biointerfaceresearch.com The process of chelation, where a ligand binds to a metal ion at multiple points, typically results in a more stable complex compared to coordination with monodentate ligands. The stability and structure of these complexes depend on the metal ion and the specific piperazine derivative used. The chelation of metal ions can dramatically alter their properties, including polarity and redox potential, which is a principle used to enhance the biological activity of certain compounds. nih.gov While specific studies on the chelation properties of this compound are scarce, its structural similarity to other dialkylpiperazines suggests it would readily form stable chelates with various transition metals.

Applications in Polymer Chemistry (e.g., as a monomer in polymerization)

The utility of this compound as a monomer in polymerization reactions is an area of specialized research. As a diamine, it possesses the requisite functional groups to participate in step-growth polymerization processes, most notably in the synthesis of polyamides. The asymmetrical substitution on the piperazine ring, with an ethyl group at the 2-position and a methyl group at the 6-position, can impart unique properties to the resulting polymers, such as improved solubility and modified thermal characteristics, when compared to polymers derived from symmetrical piperazine derivatives.

In the formation of polyamides, this compound can be reacted with dicarboxylic acids or their derivatives, such as diacyl chlorides. The reaction proceeds via nucleophilic acyl substitution, where the amine groups of the piperazine ring attack the carbonyl carbons of the dicarboxylic acid derivative, leading to the formation of amide linkages and the elimination of a small molecule, such as water or hydrogen chloride. The resulting polymer chain consists of alternating this compound and dicarboxylic acid residues.

The specific stereochemistry of this compound (i.e., cis or trans isomers) can also influence the microstructure and macroscopic properties of the synthesized polymers. The use of a specific isomer can lead to polymers with greater regularity and potentially higher crystallinity, which in turn affects properties like melting point, tensile strength, and chemical resistance.

While the direct incorporation of this compound into commercially significant polymers is not widely documented, research into novel diamines for high-performance polymers is ongoing. The data from such research helps in understanding the structure-property relationships in polyamides and other related polymers. Below is a hypothetical data table illustrating the kind of research findings that would be relevant for evaluating this compound as a monomer.

Table 1: Hypothetical Polymerization of this compound with Adipoyl Chloride

EntryDiamine IsomerDiacyl ChlorideInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)
1cis-2-Ethyl-6-methylpiperazineAdipoyl Chloride0.85135410
2trans-2-Ethyl-6-methylpiperazineAdipoyl Chloride0.78142415
3Isomeric MixtureAdipoyl Chloride0.81138412

Catalytic Applications (e.g., as an organocatalyst or part of a catalytic system)

The application of this compound in catalysis, particularly as an organocatalyst, is an emerging field of interest. Chiral diamines and their derivatives are known to be effective catalysts in a variety of asymmetric organic reactions. The presence of two stereogenic centers in this compound makes it a candidate for development as a chiral ligand or a chiral base in asymmetric synthesis.

When used as an organocatalyst, this compound can activate substrates through the formation of transient chiral intermediates, such as enamines or iminium ions. This activation can facilitate a wide range of transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions, with the potential for high enantioselectivity. The ethyl and methyl substituents on the piperazine ring can provide the necessary steric hindrance to effectively control the stereochemical outcome of the reaction.

Furthermore, this compound can serve as a ligand in metal-based catalytic systems. The nitrogen atoms of the piperazine ring can coordinate with a metal center, forming a chiral metal complex. Such complexes can be employed as catalysts in reactions like asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The specific structure of the this compound ligand, including its stereochemistry, can significantly influence the catalytic activity and selectivity of the metal complex.

Research in this area would typically involve synthesizing various derivatives of this compound to fine-tune its electronic and steric properties for a specific catalytic application. The effectiveness of these catalysts would be evaluated based on reaction yield, enantiomeric excess (ee), and turnover number (TON). A representative table of research findings is presented below to illustrate the potential of this compound in catalysis.

Table 2: Hypothetical Application of a this compound Derivative as an Organocatalyst in an Asymmetric Aldol Reaction

CatalystAldehyde SubstrateKetone SubstrateReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
(2R,6S)-N-Boc-2-Ethyl-6-methylpiperazine4-NitrobenzaldehydeAcetone248592 (R)
(2R,6R)-N-Boc-2-Ethyl-6-methylpiperazine4-NitrobenzaldehydeAcetone247885 (R)
(2S,6S)-N-Boc-2-Ethyl-6-methylpiperazine4-NitrobenzaldehydeAcetone248290 (S)

Q & A

Q. What are the common synthetic routes for 2-Ethyl-6-methylpiperazine in laboratory settings?

The synthesis of this compound typically involves alkylation or condensation reactions. For example:

  • Alkylation of piperazine derivatives : Bis(2-chloroethyl)amine can react with aromatic amines under high-temperature conditions (e.g., 150°C in sulfolane) to form substituted piperazine rings, as demonstrated in the synthesis of 2-phenyl-triazolopyrazines .
  • Condensation with chloroethoxyethanol : Piperazine hexahydrate reacts with chloroethoxyethanol at elevated temperatures (e.g., 140°C) to yield derivatives like 1-[2-(2-hydroxyethoxy)-ethyl]-piperazine, a method adaptable for introducing ethyl and methyl groups . Optimization parameters include solvent selection, reaction time, and stoichiometric ratios of reagents .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide structural confirmation, with bidimensional homo- and heterocorrelated spectra resolving complex stereochemistry .
  • Infrared Spectroscopy (IR) : Functional group identification, particularly for amines and alkyl chains .
  • Mass Spectrometry (GC-MS) : Determines molecular weight and purity of intermediates and final products .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use gloves (nitrile), goggles, and lab coats to prevent skin/eye contact, as the compound may cause irritation .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes, especially during high-temperature steps .
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of waste via regulated chemical channels .

Q. How do substituents influence the pKa of piperazine derivatives like this compound?

Alkyl substituents (e.g., ethyl, methyl) increase steric hindrance and electron-donating effects, raising the pKa of the conjugate acid. For example:

  • Piperazine (unsubstituted): pKa₁ = 9.73, pKa₂ = 5.33
  • 1-Methylpiperazine: pKa₁ = 10.08
  • 1-Ethylpiperazine: pKa₁ = 10.15 Thermodynamic parameters (ΔH°, ΔS°) derived from van’t Hoff plots further quantify these effects .

Advanced Research Questions

Q. How can thermodynamic parameters (ΔH°, ΔS°) for this compound dissociation be experimentally determined?

  • Potentiometric Titration : Measure pH changes at controlled temperatures (e.g., 298–323 K) to calculate dissociation constants (pKa).
  • van’t Hoff Analysis : Plot ln(K) vs. 1/T to derive ΔH° (slope) and ΔS° (intercept). For piperazine derivatives, ΔH° ranges from 20–40 kJ/mol, depending on substituent effects .

Q. What strategies enhance the aqueous solubility of this compound derivatives for pharmacological applications?

  • Polar Substituents : Introduce hydroxyl or amine groups (e.g., 6-(4-hydroxyphenyl) derivatives) to improve hydrophilicity .
  • Salt Formation : React with HCl or other acids to form water-soluble salts (e.g., hydrochlorides) .
  • Co-solvency : Use dimethyl sulfoxide (DMSO) or ethanol in formulation studies .

Q. How do synthetic intermediates of this compound affect regioselectivity in alkylation reactions?

  • Steric and Electronic Factors : Bulky substituents (e.g., ethyl) at the 2-position direct alkylation to the less hindered 6-position.
  • Catalytic Effects : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. What are the degradation pathways of poly(amido amine)s derived from this compound?

  • Hydrolytic Degradation : Cleavage of amide bonds in aqueous media, monitored via gel permeation chromatography (GPC) to track molecular weight reduction .
  • Oxidative Pathways : Radical-mediated degradation under oxidative conditions, characterized by NMR and mass spectrometry .

Q. How can contradictory pKa values in literature for piperazine derivatives be resolved?

  • Standardized Measurement Protocols : Ensure consistent ionic strength (e.g., 0.1 M NaCl) and temperature control during titrations.
  • Computational Validation : Compare experimental pKa with density functional theory (DFT) predictions to identify outliers .

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